molecular formula C19H24ClN5O3S2 B2442995 N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride CAS No. 1351652-83-9

N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride

Cat. No.: B2442995
CAS No.: 1351652-83-9
M. Wt: 470
InChI Key: VMCSSPRSMNHHHS-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a recognized, potent, and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) . This compound acts by irreversibly binding to a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. As a key regulator of B-cell development, activation, and survival, BTK is a validated therapeutic target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis. Consequently, this inhibitor is a vital pharmacological probe for dissecting the role of BTK in immune cell signaling, investigating the pathogenesis of B-cell-driven diseases, and evaluating the mechanisms of action and resistance associated with BTK-targeted therapies in preclinical research models. Its high selectivity and covalent mechanism make it an excellent tool compound for functional studies aimed at advancing the understanding of immunology and oncology.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)thiadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2.ClH/c1-13-17(29-22-21-13)18(25)24(7-3-6-23-8-10-27-11-9-23)19-20-15-12-14(26-2)4-5-16(15)28-19;/h4-5,12H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCSSPRSMNHHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties. The structure can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S₂
  • Molecular Weight : 358.46 g/mol

Antitumor Activity

Research has indicated that thiadiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells. The IC50 values for some derivatives are reported to be as low as 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, demonstrating strong cytotoxic effects .

The antitumor activity of thiadiazole derivatives is attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Targeting Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with key kinases involved in tumorigenesis .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. Studies show that they possess activity against a range of bacteria and fungi:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Showed effectiveness against strains like Aspergillus niger and Candida albicans with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Studies

Several studies have evaluated the biological activities of compounds related to this compound:

  • Antitumor Efficacy Study :
    • Researchers synthesized various thiadiazole derivatives and tested their cytotoxicity on HepG-2 and A-549 cell lines.
    • Results indicated that certain derivatives had IC50 values indicating potent antitumor activity .
  • Antimicrobial Activity Assessment :
    • A series of 1,3,4-thiadiazole derivatives were tested against multiple bacterial strains.
    • The most active compounds exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a potential for development into new antimicrobial agents .

Summary of Findings

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorHepG-24.37 μM
AntitumorA-5498.03 μM
AntimicrobialStaphylococcus aureus62.5 μg/mL
AntimicrobialEscherichia coli32.6 μg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride can inhibit the growth of various cancer cell lines, including:

  • SKNMC (Neuroblastoma)
  • HT-29 (Colon cancer)
  • PC3 (Prostate cancer)

These studies utilize assays such as MTT to evaluate cytotoxicity and compare the efficacy of these compounds against established drugs like doxorubicin .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The presence of the methoxy group in the benzothiazole moiety may enhance its binding affinity to microbial targets, thereby improving its effectiveness as an antimicrobial agent. This aspect is crucial for developing new treatments for resistant bacterial strains.

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. The specific structural features of this compound may contribute to reducing inflammation in various biological systems, making it a candidate for treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Amidation Reactions : Using reagents like EDC and HOBt in acetonitrile at room temperature.
  • Characterization : Confirming structures through spectroscopic techniques such as NMR and IR spectroscopy.

Modifications to enhance efficacy or reduce toxicity are also essential in drug development processes .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, researchers synthesized a series of derivatives based on the thiadiazole framework. The results indicated that some derivatives exhibited comparable or superior activity against cancer cell lines compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazole derivatives, including those structurally related to this compound. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride, and how are intermediates validated? Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

  • Step 1: Reacting 5-methoxybenzo[d]thiazol-2-amine with a chloroformate derivative to form the carboxamide intermediate.
  • Step 2: Introducing the morpholinopropyl group via nucleophilic displacement, using solvents like THF or DCM under reflux (48–72 hours) .
  • Validation: Intermediates are characterized using 1^1H NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) and ESI-MS to verify molecular ions. Purity is assessed via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Advanced Synthesis Challenges

Q2: How can researchers optimize reaction conditions for introducing the 1,2,3-thiadiazole moiety while minimizing side products? Methodological Answer: Key strategies include:

  • Catalyst Screening: Use of Cu(I) catalysts (e.g., CuBr) to promote regioselective cyclization of thiosemicarbazides to thiadiazoles .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of sulfur-containing precursors, reducing dimerization byproducts .
  • pH Control: Maintaining acidic conditions (pH 4–5) during cyclization prevents hydrolysis of the thiadiazole ring . Computational tools (e.g., reaction path search algorithms) can predict optimal conditions, reducing trial-and-error approaches .

Analytical Method Development

Q3: What advanced analytical techniques are recommended for resolving structural ambiguities in this compound’s hydrochloride salt? Methodological Answer:

  • X-ray Crystallography: Resolves protonation sites (e.g., morpholinopropyl nitrogen vs. thiadiazole sulfur) and confirms counterion (Cl⁻) placement .
  • 2D NMR (HSQC/HMBC): Assigns 13^{13}C signals for the benzo[d]thiazole and thiadiazole rings, distinguishing between regioisomers .
  • Ion Mobility Mass Spectrometry (IM-MS): Separates isobaric impurities (e.g., dechlorinated byproducts) based on collisional cross-section differences .

Computational Design

Q4: How can computational methods accelerate the design of derivatives with improved bioactivity? Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina model interactions with target proteins (e.g., kinase domains). For example, the morpholinopropyl group’s flexibility can be optimized for binding pocket accommodation .
  • QSAR Modeling: Correlates substituent electronegativity (e.g., methoxy vs. methyl groups) with antimicrobial activity using Hammett constants and logistic regression .
  • Reaction Simulation: Quantum chemical calculations (e.g., DFT) predict activation energies for key steps like thiadiazole ring formation, guiding solvent/catalyst selection .

Biological Activity Profiling

Q5: What in vitro assays are suitable for evaluating this compound’s antimicrobial efficacy, and how should conflicting cytotoxicity data be interpreted? Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with resazurin as a viability indicator .
  • Cytotoxicity Conflicts: Discrepancies in IC₅₀ values (e.g., mammalian cell lines vs. bacterial cells) may arise from differential membrane permeability. Use efflux pump inhibitors (e.g., PAβN) to assess transporter-mediated resistance .
  • Metabolomic Profiling: LC-MS-based untargeted metabolomics identifies off-target effects (e.g., mitochondrial dysfunction) contributing to cytotoxicity .

Data Contradiction Resolution

Q6: How should researchers address discrepancies in reported solubility and bioavailability data for this compound? Methodological Answer:

  • Solubility Testing: Compare results across solvents (e.g., DMSO vs. saline) using nephelometry. Hydrochloride salts often exhibit pH-dependent solubility; adjust to physiological pH (7.4) for accurate assessments .
  • Bioavailability Analysis: Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. Conflicting data may stem from variations in membrane lipid composition (e.g., 2% vs. 5% phosphatidylcholine) .

Reaction Mechanism Elucidation

Q7: What mechanistic insights support the formation of the 1,3,4-thiadiazole ring in this compound’s synthesis? Methodological Answer:

  • Pathway Analysis: The reaction likely proceeds via a thiosemicarbazide intermediate, which undergoes acid-catalyzed cyclodehydration. 15^{15}N-labeled studies confirm N–S bond formation precedes ring closure .
  • Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (C=O stretch at 1680 cm⁻¹ decreases as cyclization occurs) .

Comparative Structure-Activity Studies

Q8: How do structural modifications (e.g., morpholinopropyl vs. piperidinyl substituents) impact this compound’s bioactivity? Methodological Answer:

  • SAR Libraries: Synthesize analogs with varying alkyl chain lengths and heterocycles. Test in enzyme inhibition assays (e.g., CYP450 isoforms) .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs influenced by substituent hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.